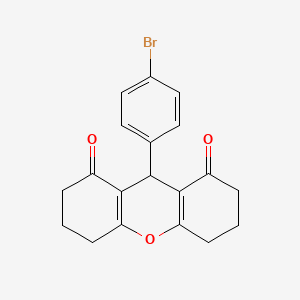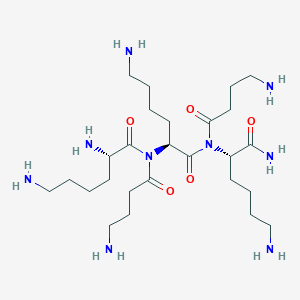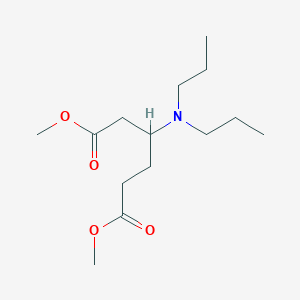
1-(Butyltellanyl)-1-iodooct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butyltellanyl)-1-iodooct-1-ene is an organotellurium compound characterized by the presence of both tellurium and iodine atoms within its molecular structure
Métodos De Preparación
The synthesis of 1-(Butyltellanyl)-1-iodooct-1-ene typically involves the reaction of oct-1-yne with butyltellurium trichloride, followed by iodination. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction of Oct-1-yne with Butyltellurium Trichloride: This step involves the formation of a tellurium-carbon bond.
Iodination: The intermediate product is then treated with iodine to introduce the iodine atom into the molecule.
Análisis De Reacciones Químicas
1-(Butyltellanyl)-1-iodooct-1-ene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form tellurium-containing anions using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(Butyltellanyl)-1-iodooct-1-ene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organotellurium compounds.
Materials Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: Research is ongoing to explore its potential biological activities, including its interactions with biomolecules.
Mecanismo De Acción
The mechanism by which 1-(Butyltellanyl)-1-iodooct-1-ene exerts its effects is primarily through its ability to form stable bonds with other atoms and molecules. The tellurium atom can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved in its action are still under investigation, but its reactivity is largely attributed to the presence of the tellurium and iodine atoms.
Comparación Con Compuestos Similares
1-(Butyltellanyl)-1-iodooct-1-ene can be compared with other organotellurium compounds, such as:
1-(Butyltellanyl)-1-chlorooct-1-ene: Similar in structure but with a chlorine atom instead of iodine.
1-(Butyltellanyl)-1-bromooct-1-ene: Contains a bromine atom instead of iodine.
1-(Butyltellanyl)-1-fluorooct-1-ene: Contains a fluorine atom instead of iodine.
Propiedades
Número CAS |
851763-58-1 |
|---|---|
Fórmula molecular |
C12H23ITe |
Peso molecular |
421.8 g/mol |
Nombre IUPAC |
1-butyltellanyl-1-iodooct-1-ene |
InChI |
InChI=1S/C12H23ITe/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h10H,3-9,11H2,1-2H3 |
Clave InChI |
GYJZQHZKKAHAIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=C([Te]CCCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)




![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)


![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)

![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
